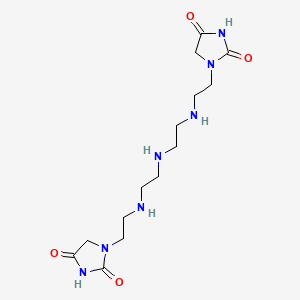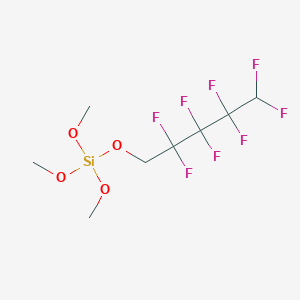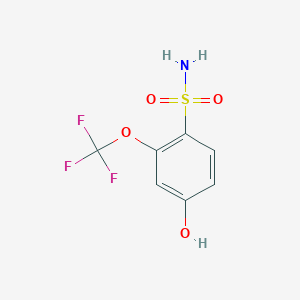
Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of acetamides, which are derivatives of acetic acid. The presence of a benzoyl group, a methyl group, and a thienyl ring in its structure makes it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- typically involves multi-step organic reactions. One common method includes the acylation of 3-benzoyl-4-methyl-2-thiophene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted acetamides with various functional groups replacing the chlorine atom.
Scientific Research Applications
Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-bromo-
- Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-fluoro-
- Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-iodo-
Uniqueness
Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its bromo, fluoro, and iodo analogs
Properties
CAS No. |
40312-35-4 |
|---|---|
Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N-(3-benzoyl-4-methylthiophen-2-yl)-2-chloroacetamide |
InChI |
InChI=1S/C14H12ClNO2S/c1-9-8-19-14(16-11(17)7-15)12(9)13(18)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17) |
InChI Key |
XXUUOLQYCCNPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C(=O)C2=CC=CC=C2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)

![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)










![tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate](/img/structure/B12064145.png)
